Cas no 122432-09-1 (1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride)

1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride
- 122432-09-1
- CHEMBL1537069
- SMR000640933
- F0719-0138
- MLS001201529
- Z56773248
- AKOS026678530
-
- インチ: 1S/C21H26ClNO2.ClH/c22-19-6-8-21(9-7-19)25-16-20(24)15-23-12-10-18(11-13-23)14-17-4-2-1-3-5-17;/h1-9,18,20,24H,10-16H2;1H
- InChIKey: LPJVRCARGLXAKB-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(CC2=CC=CC=C2)CC1)C(O)COC1=CC=C(Cl)C=C1.[H]Cl
計算された属性
- せいみつぶんしりょう: 395.1418845g/mol
- どういたいしつりょう: 395.1418845g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 359
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0719-0138-2mg |
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride |
122432-09-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0719-0138-3mg |
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride |
122432-09-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0719-0138-2μmol |
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride |
122432-09-1 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0719-0138-1mg |
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride |
122432-09-1 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0719-0138-4mg |
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride |
122432-09-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 |
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochlorideに関する追加情報
Introduction to 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride (CAS No: 122432-09-1)
The compound 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride, identified by its CAS number 122432-09-1, represents a significant advancement in the field of medicinal chemistry. This hydrochloride salt is a meticulously designed molecule that has garnered attention due to its structural complexity and potential therapeutic applications. The presence of a benzylpiperidine moiety and a 4-chlorophenoxy group in its molecular framework suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
Recent studies in the realm of drug discovery have highlighted the importance of heterocyclic compounds in developing novel pharmacological agents. The benzylpiperidine scaffold, in particular, has been extensively explored for its role in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This structural motif is well-documented for its ability to enhance binding affinity to various receptors, which is crucial for the development of treatments for neurological and psychiatric disorders. The incorporation of the 4-chlorophenoxy group further enriches the pharmacophoric profile of this compound, introducing additional interactions that could be exploited for therapeutic benefit.
The hydrochloride form of this compound (1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride) is particularly noteworthy due to its improved solubility and stability compared to its free base form. These properties are essential for pharmaceutical development, as they facilitate formulation into viable drug products. Enhanced solubility often translates to better bioavailability, which is a critical factor in determining the efficacy of a drug. Furthermore, the stability of the hydrochloride salt ensures that the compound remains effective throughout its shelf life, reducing the likelihood of degradation and loss of potency.
In the context of current research, there is growing interest in developing molecules that can interact with multiple targets simultaneously. This concept, known as polypharmacology, has shown great promise in treating complex diseases by addressing multiple pathological pathways concurrently. The structure of 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride lends itself well to this approach. The combination of the benzylpiperidine and 4-chlorophenoxy groups creates a versatile platform that can potentially modulate various biological processes. For instance, such a molecule might exhibit properties relevant to both central nervous system (CNS) disorders and metabolic diseases, offering a holistic therapeutic approach.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The benzylpiperidine moiety is known to have dopaminergic activity, which makes it relevant for conditions such as Parkinson's disease and schizophrenia. Additionally, the 4-chlorophenoxy group can interact with serotonergic pathways, suggesting utility in managing depression and anxiety disorders. These dual capabilities make 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride a multifunctional therapeutic agent with broad clinical implications.
From a chemical synthesis perspective, the preparation of 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The synthesis typically begins with the formation of the piperidine ring followed by functionalization with the benzyl group. Subsequent steps involve introducing the 4-chlorophenoxy moiety at the propyl backbone through nucleophilic aromatic substitution or similar reactions. Finally, conversion to the hydrochloride salt ensures optimal pharmacokinetic properties. This synthetic route exemplifies the intricate balance between structural complexity and practicality required in drug development.
The pharmacological evaluation of this compound has been accompanied by rigorous computational modeling studies. Molecular docking simulations have been employed to predict how 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride interacts with target proteins such as dopamine receptors (D2, D3), serotonin receptors (5-HT1A, 5-HT2A), and other relevant enzymes. These simulations not only provide insights into binding affinities but also help identify potential side effects by predicting off-target interactions. Such computational approaches are indispensable in modern drug discovery, enabling researchers to design molecules with high precision before moving into experimental validation.
Preclinical studies have begun to explore the efficacy and safety profile of 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride in animal models relevant to neurological disorders. Initial findings suggest that this compound exhibits promising pharmacological activity without significant toxicity at tested doses. For instance, studies in rodents have demonstrated improvements in motor function and cognitive performance following administration, indicating potential benefits for conditions like Parkinson's disease and Alzheimer's disease. These results are encouraging and warrant further investigation into its clinical applicability.
The development pipeline for this compound is still in its early stages, but it has already attracted interest from academic researchers and pharmaceutical companies alike. The unique combination of structural features and potential therapeutic benefits makes it an attractive candidate for further exploration. Future research will likely focus on optimizing synthetic routes to improve yield and scalability while minimizing environmental impact—a critical consideration in sustainable drug development practices.
In conclusion,1-(4-benzylpiperidin-1-y l)-3-(4-ch loropheno xy)propan -2 -ol hy droch lor ide (CAS No: 122 43 2 -09 -1) stands out as a promising entity in medicinal chemistry with significant potential for addressing neurological disorders. Its intricate molecular design, coupled with favorable pharmacokinetic properties derived from its hydrochloride salt form, positions it as a valuable asset in ongoing therapeutic research efforts . As our understanding o f complex diseases grows , compounds like th is are poised t o play an increasingly important role i n shaping future treatment strategies . p>
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